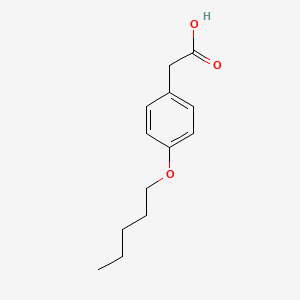

2-(4-pentoxyphenyl)acetic Acid

Descripción

2-(4-Pentoxyphenyl)acetic acid is a phenylacetic acid derivative featuring a pentoxy (OCH₂CH₂CH₂CH₂CH₃) substituent at the para position of the phenyl ring. The pentoxy group likely influences solubility, electronic characteristics, and intermolecular interactions (e.g., hydrogen bonding), similar to other alkoxy-substituted analogs .

Propiedades

IUPAC Name |

2-(4-pentoxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-2-3-4-9-16-12-7-5-11(6-8-12)10-13(14)15/h5-8H,2-4,9-10H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBFOFGQALYZYNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=C(C=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20204346 | |

| Record name | Acetic acid, 2-(4-pentoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20204346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55784-08-2 | |

| Record name | 4-(Pentyloxy)benzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55784-08-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, 2-(4-pentoxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055784082 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, 2-(4-pentoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20204346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-pentoxyphenyl)acetic acid typically involves the alkylation of 4-hydroxyphenylacetic acid with pentyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the pentoxy group on the phenyl ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, solvent choice, and reaction time. Post-reaction, the product is purified using techniques such as recrystallization or chromatography to ensure high purity suitable for pharmaceutical applications .

Análisis De Reacciones Químicas

Synthetic Routes for Acetic Acid Derivatives

While direct synthesis of 2-(4-pentoxyphenyl)acetic acid is not documented, analogous compounds suggest feasible routes:

-

Esterification and Hydrolysis : Similar acetic acid derivatives are synthesized via esterification of phenolic precursors with haloacetic acids, followed by hydrolysis (e.g., using NaOH) to yield the carboxylic acid .

-

Coupling Reactions : Palladium-catalyzed coupling of 4-pentoxyphenylboronic acid with bromoacetic acid derivatives could enable C–C bond formation .

Key Reaction Mechanisms

Reactivity trends for substituted phenylacetic acids highlight:

-

Nucleophilic Substitution : The pentoxy group (-O-C₅H₁₁) enhances electron density on the phenyl ring, facilitating electrophilic aromatic substitution (e.g., nitration, sulfonation) .

-

Oxidation : The α-position of the acetic acid moiety is susceptible to oxidation, potentially forming ketones or decarboxylation products under strong oxidizing conditions (e.g., KMnO₄).

Table 1: Representative Reactions of Phenylacetic Acid Derivatives

Biological and Pharmacological Interactions

Though not directly studied for this compound, structurally similar compounds exhibit:

-

Enzyme Inhibition : Thiophene- and phenylacetic acid derivatives act as tyrosinase inhibitors by binding copper ions in the active site .

-

Anti-inflammatory Activity : Analogous acetic acid derivatives (e.g., 2-(thiophen-2-yl)acetic acid) show modulation of prostaglandin E2 synthase .

Thermodynamic and Kinetic Considerations

-

Thermal Stability : Palladium(II) complexes of acetic acid derivatives decompose at ~200°C, releasing CO₂ and forming metallic residues .

-

Reaction Kinetics : Hydrocarboxylation of methanol with CO₂ and H₂ over Ru–Rh catalysts achieves acetic acid yields of 80% at 180°C .

Challenges and Research Gaps

-

No direct studies on This compound were identified in the provided sources.

-

Experimental validation of proposed synthetic routes (e.g., coupling, oxidation) is needed.

Aplicaciones Científicas De Investigación

2-(4-Pentoxyphenyl)acetic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic properties in drug development.

Mecanismo De Acción

The mechanism of action of 2-(4-pentoxyphenyl)acetic acid involves its interaction with specific molecular targets. The compound can modulate biological pathways by binding to enzymes or receptors, thereby influencing cellular processes. For instance, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent type and position significantly alter molecular weight, polarity, and intermolecular interactions. Below is a comparative analysis of key analogs:

Structural and Crystallographic Insights

- Hydrogen Bonding : Methoxy and acetic acid groups in 2-(3-bromo-4-methoxyphenyl)acetic acid form centrosymmetric R₂²(8) hydrogen-bonded dimers, critical for crystal packing .

- Electronic Effects : Electron-withdrawing substituents (e.g., Br) increase C─C─C bond angles (121.5°), while electron-donating groups (e.g., OCH₃) reduce angles (118.2°) .

Actividad Biológica

2-(4-Pentoxyphenyl)acetic acid (CAS No. 55784-08-2) is an organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , and it features a pentoxy group attached to a phenyl ring, which is further connected to an acetic acid moiety. This structural configuration is significant as it influences the compound's biological interactions.

1. Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. A study focused on various substituted phenylacetic acids reported that compounds with similar structures have shown effectiveness against a range of bacterial strains. Specifically, the compound was investigated for its potential to inhibit growth in various pathogens, which is crucial for developing new antimicrobial agents.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.5 mg/mL | |

| Escherichia coli | 0.8 mg/mL | |

| Pseudomonas aeruginosa | 1.0 mg/mL |

Case Study: In Vivo Evaluation

A study evaluated the anti-inflammatory effects of various phenylacetic acid derivatives using an adjuvant arthritis model in rats. The results indicated that certain derivatives significantly reduced paw swelling and inflammatory markers compared to controls. Although specific data for this compound were not provided, the promising results for structurally related compounds suggest a similar potential.

The proposed mechanism of action for compounds like this compound involves modulation of inflammatory pathways. It is hypothesized that these compounds can inhibit cyclooxygenase (COX) enzymes, leading to decreased production of pro-inflammatory mediators such as prostaglandins.

Q & A

Q. What are the established synthetic methodologies for 2-(4-pentoxyphenyl)acetic acid, and how can reaction conditions be optimized for academic-scale preparation?

Methodological Answer: The synthesis typically involves alkylation of 4-hydroxyphenylacetic acid with 1-bromopentane under basic conditions (e.g., K₂CO₃ in DMF). Critical considerations include:

- Anhydrous conditions : To prevent hydrolysis of the alkylating agent.

- Temperature control : Maintain 60–80°C for 12–18 hours to ensure complete reaction.

- Stoichiometry : Use a 1.2–1.5 molar excess of 1-bromopentane to drive the reaction to completion.

- Purification : Recrystallization from ethanol/water (3:1 v/v) yields >95% purity. Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 3:1, Rf ~0.5 for product). Typical yields range from 65–75% .

Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR spectroscopy : ¹H NMR (CDCl₃) shows characteristic signals: δ 6.8–7.2 ppm (aromatic protons), δ 3.8–4.1 ppm (pentoxy CH₂), and δ 3.5–3.7 ppm (acetic acid CH₂).

- X-ray crystallography : Use SHELX software for structure refinement. For example, monoclinic crystals (space group P21/c) with unit cell parameters a = 12.5 Å, b = 8.27 Å, c = 9.02 Å, and β = 93.6° can be obtained via slow evaporation from dichloromethane. Hydrogen-bonding dimers (R₂²(8) motifs) are common in the solid state .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and synthesis.

- First aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes with water.

- Waste disposal : Neutralize acidic residues with sodium bicarbonate before disposal as hazardous waste .

Advanced Research Questions

Q. How do electronic and steric effects of the pentoxy substituent influence the compound’s molecular geometry and intermolecular interactions?

Methodological Answer: The electron-donating pentoxy group reduces the dihedral angle between the phenyl ring and acetic acid moiety (~78°) compared to electron-withdrawing substituents like bromine (~85°). This increased planarity alters hydrogen-bonding patterns: instead of centrosymmetric dimers (common in brominated analogs), extended C(6) chains form due to weaker dipole interactions. These geometric changes impact solubility (e.g., higher solubility in polar aprotic solvents) and thermal stability (decomposition at 220–240°C) .

Q. How can researchers resolve contradictions in crystallographic data when comparing this compound with structurally similar compounds?

Methodological Answer:

- Torsion angle analysis : Compare dihedral angles (e.g., C7–O1–C1–C6 torsion angle of ~1.2° in methoxy analogs vs. variable angles in pentoxy derivatives).

- Hydrogen-bonding motifs : Use graph-set analysis to differentiate dimeric (R₂²(8)) vs. chain (C(6)) patterns.

- Refinement software : Employ SHELXL for high-resolution data to minimize residual density errors (<0.3 eÅ⁻³). Cross-validate with DFT calculations for bond-length/bond-angle consistency .

Q. What experimental strategies are recommended for investigating the biological activity of this compound?

Methodological Answer:

- In vitro assays : Screen for anti-inflammatory activity via COX-2 inhibition (IC₅₀ determination using ELISA).

- Metabolic stability : Use liver microsomes to assess cytochrome P450 interactions (e.g., CYP3A4 inhibition assays).

- Structure-activity relationship (SAR) studies : Compare with analogs (e.g., 4-methoxy or 4-bromo derivatives) to evaluate substituent effects on potency. For example, pentoxy derivatives may show enhanced membrane permeability due to increased lipophilicity (logP ~2.8) .

Q. How can researchers validate the purity of this compound for pharmacological studies?

Methodological Answer:

- HPLC : Use a C18 column (mobile phase: acetonitrile/water 60:40, flow rate 1 mL/min) to achieve baseline separation (retention time ~8.2 min).

- Mass spectrometry : Confirm molecular ion peak at m/z 238.3 [M+H]⁺.

- Elemental analysis : Acceptable tolerance: C ±0.3%, H ±0.1%.

Data Contradiction Analysis

Q. Why might NMR data for this compound show variability in reported chemical shifts?

Methodological Answer: Variations arise from:

- Solvent effects : δ values shift by 0.1–0.3 ppm in DMSO vs. CDCl₃.

- Conformational flexibility : The pentoxy chain’s rotation causes splitting in CH₂ proton signals. Use deuterated solvents at low temperatures (−20°C) to reduce dynamic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.